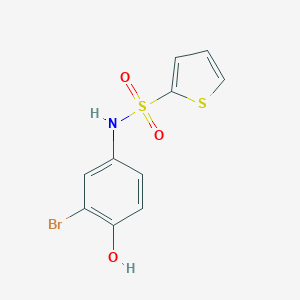
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide involves its ability to inhibit specific enzymes. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antibacterial activity against certain bacteria.
実験室実験の利点と制限
One advantage of using N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying the role of these enzymes in various diseases. Additionally, its fluorescence properties make it useful as a fluorescent probe in biological imaging studies. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are many potential future directions for research involving N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide. One direction is to explore its potential as a drug candidate for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and other biomolecules. Additionally, its potential as a fluorescent probe in biological imaging studies can be further explored.
合成法
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-bromo-4-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide as a white solid with a high yield.
科学的研究の応用
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting properties that make it useful in scientific research. This compound has been used in the development of new drugs as a potential inhibitor of enzymes that are involved in various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a fluorescent probe in biological imaging studies due to its fluorescence properties.
特性
分子式 |
C10H8BrNO3S2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
InChIキー |
QTQBUEYNRHGFAF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)